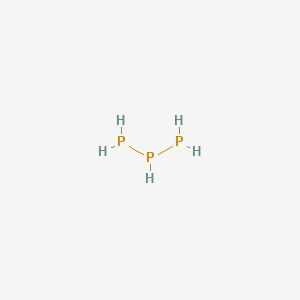

Triphosphine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triphosphane is a member of phosphanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Organometallic Chemistry

Triphenylphosphine is a crucial reagent in organic synthesis and organometallic reactions. Its applications include:

- Functional Group Interconversion : Triphenylphosphine facilitates the conversion of functional groups, allowing for the modification of organic molecules.

- Heterocycle Synthesis : It plays a vital role in synthesizing heterocycles, which are essential components in pharmaceuticals and agrochemicals.

- Metal Complex Formation : Triphenylphosphine forms stable complexes with metals, enhancing catalytic activity in various reactions.

Case Study: Polymer-Supported Triphenylphosphine

A comprehensive review highlighted the use of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis. PS-TPP has been employed in functional group transformations and total synthesis of natural products, demonstrating high selectivity and efficiency in regio-, stereo-, and chemo-selective reactions .

| Application Area | Specific Use Cases | Efficiency/Outcome |

|---|---|---|

| Functional Group Interconversion | Conversion of alcohols to halides | High yields observed |

| Heterocycle Synthesis | Synthesis of various pharmaceutical intermediates | Successful formation of complex structures |

| Metal Complex Formation | Catalysis in cross-coupling reactions | Enhanced reaction rates |

Transformation of Triphenylphosphine Oxide

Triphenylphosphine oxide (TPPO) is often considered a waste product; however, recent studies have demonstrated its potential for transformation into valuable organophosphorus compounds. By reacting TPPO with metallic sodium, researchers have successfully produced sodium diphenylphosphinite and other reactive intermediates that can be further utilized in organic synthesis . This approach not only recycles TPPO but also contributes to the development of new organophosphorus compounds with industrial significance.

Medicinal Chemistry: Mitochondria-Targeted Drug Delivery

In recent years, triphenylphosphine has been investigated for its role in drug delivery systems targeting mitochondria. Mitochondria are critical for cellular energy production and play a significant role in cancer cell metabolism. The lipophilic nature of triphenylphosphine allows it to penetrate mitochondrial membranes effectively.

Case Study: Mitochondria-Targeted Anticancer Agents

Research has shown that triphenylphosphine derivatives can enhance the delivery of anticancer drugs directly to mitochondria, minimizing toxicity to normal cells while maximizing therapeutic effects on tumor cells. For instance, studies have explored the use of triphenylphosphine-based carriers for delivering doxorubicin and paclitaxel, resulting in significant inhibition of tumor growth in preclinical models .

| Drug Delivery System | Targeted Drug | Outcome |

|---|---|---|

| Doxorubicin Delivery | Doxorubicin | High cytotoxicity against cancer cells |

| Paclitaxel Delivery | Paclitaxel | Significant tumor growth inhibition |

Analyse Chemischer Reaktionen

Oxidation Reactions

Triphenylphosphine undergoes slow oxidation in air to form triphenylphosphine oxide (OPPh₃):

2PPh3+O2→2OPPh3

This reaction is accelerated in the presence of oxidizing agents like hydrogen peroxide. OPPh₃ is polar and can be separated from unreacted PPh₃ via recrystallization in polar solvents (e.g., ethanol) .

Key Applications :

-

Removal of sulfur from polysulfides and episulfides to form triphenylphosphine sulfide (PPh₃S) .

-

Reduction of peroxides in the Staudinger reaction to generate phosphanimines .

Reactions with Sulfur and Chalcogens

PPh₃ reacts vigorously with elemental sulfur to produce triphenylphosphine sulfide (PPh₃S). A recent study demonstrated that a stoichiometric mixture of PPh₃ and sulfur in dichloromethane forms PPh₃S within 40 seconds at 40°C, yielding 88% product .

Mechanism :

PPh3+S8→PPh3S+Byproducts

Experimental Conditions :

| Substrate | Solvent | Time | Yield |

|---|---|---|---|

| S₈ | CH₂Cl₂ | 40 s | 88% |

Similarly, PPh₃ reacts with selenium to form triphenylphosphine selenide (PPh₃Se) .

Chlorination

PPh₃ reacts with chlorine to form triphenylphosphine dichloride ([PPh₃Cl]Cl), a reagent used to convert alcohols to alkyl chlorides:

PPh3+Cl2→[PPh3Cl]+Cl−

This intermediate is moisture-sensitive and requires anhydrous conditions .

Bromination

In the Appel reaction, PPh₃ and carbon tetrachloride convert alcohols to alkyl bromides via a phosphorane intermediate .

Mitsunobu Reaction

PPh₃ mediates the conversion of alcohols to esters or ethers using diethyl azodicarboxylate (DEAD):

R OH+R COOHPPh3,DEADR O COR

Here, PPh₃ is oxidized to OPPh₃, while DEAD acts as a hydrogen acceptor .

Staudinger Reaction

PPh₃ reacts with aryl azides to form phosphanimines, which hydrolyze to amines:

PPh3+RN3→RN PPh3+N2

RN PPh3+H2O→RNH2+OPPh3

Michael Addition

PPh₃ catalyzes the Michael addition of oximes to activated olefins (e.g., ethyl acrylate, acrylonitrile) under mild conditions. For example, phenyl vinyl sulfone reacts with aldoximes in acetonitrile at 20°C, yielding >85% adducts .

Optimized Conditions :

| Catalyst Loading | Solvent | Temperature | Yield Range |

|---|---|---|---|

| 15–20 mol% | MeCN | 20–25°C | 70–95% |

Wittig Reaction

PPh₃ generates ylides from alkyl halides, which react with aldehydes/ketones to form alkenes:

PPh3+RX→[R PPh3]+X−BaseR CH2

Reduction and Regeneration

Recent studies show that sodium reduces triphenylphosphine oxide (OPPh₃) back to PPh₃ in tetrahydrofuran (THF) at 25°C. This regeneration pathway supports sustainable synthetic practices .

Comparative Reactivity of Substrates

| Substrate | Reactivity with PPh₃ | Product |

|---|---|---|

| S₈ | High (40 s reaction) | PPh₃S |

| O₂ | Moderate (days) | OPPh₃ |

| Cl₂ | Rapid (<1 min) | [PPh₃Cl]Cl |

This synthesis of triphenylphosphine’s reactivity highlights its versatility in organic transformations, from catalytic processes to stoichiometric reductions. Its applications in pharmaceuticals (e.g., vitamin A synthesis) and materials science underscore its industrial relevance .

Eigenschaften

CAS-Nummer |

13597-70-1 |

|---|---|

Molekularformel |

H5P3 |

Molekulargewicht |

97.961 g/mol |

IUPAC-Name |

bis(phosphanyl)phosphane |

InChI |

InChI=1S/H5P3/c1-3-2/h3H,1-2H2 |

InChI-Schlüssel |

ITHPEWAHFNDNIO-UHFFFAOYSA-N |

SMILES |

PPP |

Kanonische SMILES |

PPP |

Key on ui other cas no. |

13597-70-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.